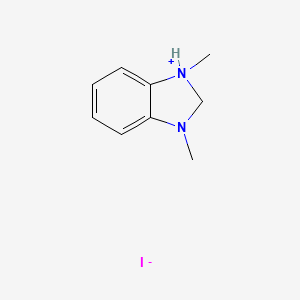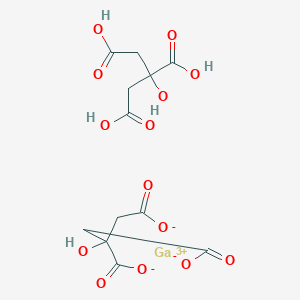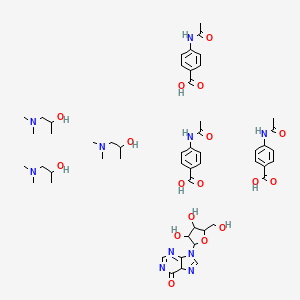
1H-Benzimidazolium, 1,3-dimethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazolium, 1,3-dimethyl-, iodide is an organic compound with the molecular formula C9H11IN2. It is a derivative of benzimidazole, where the nitrogen atoms at positions 1 and 3 are methylated, and the compound is paired with an iodide ion. This compound is known for its applications as a catalyst in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1H-Benzimidazolium, 1,3-dimethyl-, iodide can be synthesized through the alkylation of benzimidazole. The typical synthetic route involves the reaction of benzimidazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzimidazole and methyl iodide into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazolium, 1,3-dimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: It can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Catalytic Reactions: It is widely used as a catalyst in organic synthesis, including Knoevenagel condensation, Grignard reactions, and acylation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols. The reactions are typically carried out in polar solvents.
Redox Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Catalytic Reactions: The compound is used in catalytic amounts, often in the presence of other co-catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution, the iodide ion is replaced by the nucleophile, forming a new substituted benzimidazole derivative.
Applications De Recherche Scientifique
1H-Benzimidazolium, 1,3-dimethyl-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism by which 1H-Benzimidazolium, 1,3-dimethyl-, iodide exerts its effects is primarily through its role as a catalyst. The compound can stabilize transition states and lower the activation energy of reactions, thereby increasing the reaction rate. Its molecular targets include various organic substrates, and it can facilitate a range of chemical transformations through different pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium bromide
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1,3-Di-tert-butylimidazolium tetrafluoroborate
Uniqueness
1H-Benzimidazolium, 1,3-dimethyl-, iodide is unique due to its specific structure, which imparts distinct catalytic properties. The presence of the iodide ion makes it particularly effective in nucleophilic substitution reactions. Additionally, its methylated nitrogen atoms enhance its stability and reactivity compared to non-methylated benzimidazole derivatives.
Propriétés
Formule moléculaire |
C9H13IN2 |
|---|---|
Poids moléculaire |
276.12 g/mol |
Nom IUPAC |
1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium;iodide |
InChI |
InChI=1S/C9H12N2.HI/c1-10-7-11(2)9-6-4-3-5-8(9)10;/h3-6H,7H2,1-2H3;1H |
Clé InChI |
QCGAZKLYSNQZNE-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CN(C2=CC=CC=C21)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine](/img/structure/B14800028.png)
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800033.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromophenoxy)acetohydrazide](/img/structure/B14800062.png)
![2-chloro-N-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B14800063.png)

![Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate](/img/structure/B14800076.png)
![4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide](/img/structure/B14800088.png)
![2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B14800100.png)

![2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14800107.png)

![2-bromo-4-tert-butyl-6-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B14800117.png)
